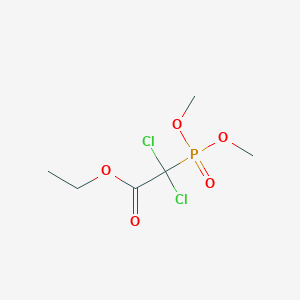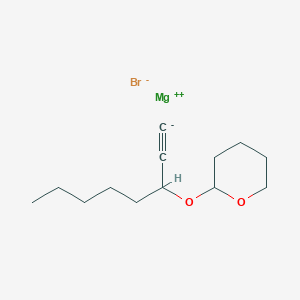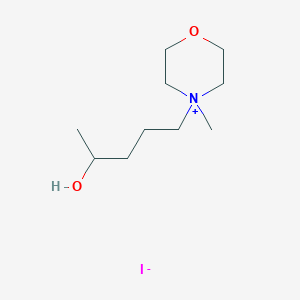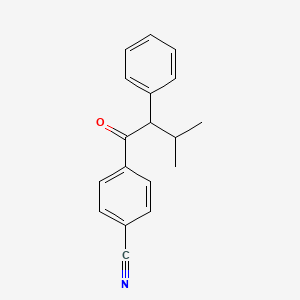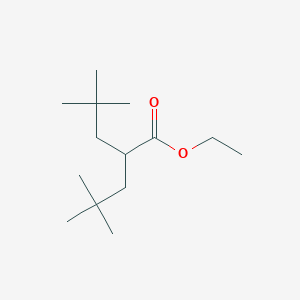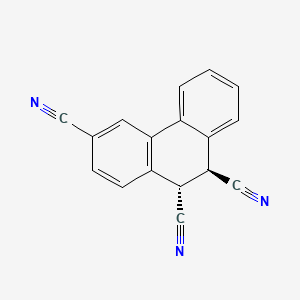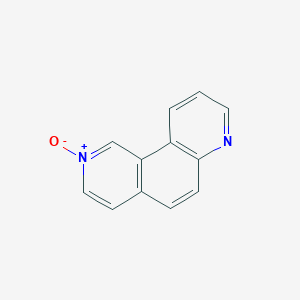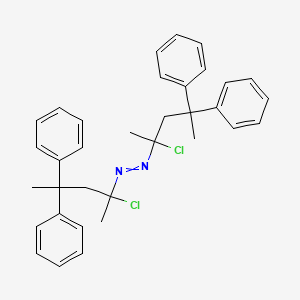
Bis(2-chloro-4,4-diphenylpentan-2-yl)diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-chloro-4,4-diphenylpentan-2-yl)diazene is a chemical compound known for its unique structure and properties It belongs to the class of diazenes, which are characterized by the presence of a nitrogen-nitrogen double bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-chloro-4,4-diphenylpentan-2-yl)diazene typically involves the reaction of 2-chloro-4,4-diphenylpentan-2-yl chloride with a diazotizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired diazene compound. Common diazotizing agents include sodium nitrite and hydrochloric acid, which facilitate the formation of the nitrogen-nitrogen double bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
Bis(2-chloro-4,4-diphenylpentan-2-yl)diazene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazene into amines or other nitrogen-containing compounds.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the replacement of chlorine atoms with other functional groups.
科学的研究の応用
Bis(2-chloro-4,4-diphenylpentan-2-yl)diazene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of Bis(2-chloro-4,4-diphenylpentan-2-yl)diazene involves its interaction with molecular targets and pathways within biological systems. The nitrogen-nitrogen double bond plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes, receptors, and other biomolecules, leading to a range of biological effects.
類似化合物との比較
Similar Compounds
Bis(4-chlorophenyl)diazene: Another diazene compound with similar structural features.
Bis(2-chlorophenyl)diazene: Shares the diazene core but differs in the position of chlorine atoms.
Bis(4,4-diphenylpentan-2-yl)diazene: Lacks the chlorine atoms but has a similar overall structure.
Uniqueness
Bis(2-chloro-4,4-diphenylpentan-2-yl)diazene is unique due to the presence of chlorine atoms at specific positions, which influence its reactivity and potential applications. The combination of the diazene core with the 2-chloro-4,4-diphenylpentan-2-yl groups imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial purposes.
特性
CAS番号 |
61455-22-9 |
|---|---|
分子式 |
C34H36Cl2N2 |
分子量 |
543.6 g/mol |
IUPAC名 |
bis(2-chloro-4,4-diphenylpentan-2-yl)diazene |
InChI |
InChI=1S/C34H36Cl2N2/c1-31(27-17-9-5-10-18-27,28-19-11-6-12-20-28)25-33(3,35)37-38-34(4,36)26-32(2,29-21-13-7-14-22-29)30-23-15-8-16-24-30/h5-24H,25-26H2,1-4H3 |
InChIキー |
UXLRQGUGAGALKU-UHFFFAOYSA-N |
正規SMILES |
CC(CC(C)(N=NC(C)(CC(C)(C1=CC=CC=C1)C2=CC=CC=C2)Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-4-(chloromethyl)-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B14582479.png)
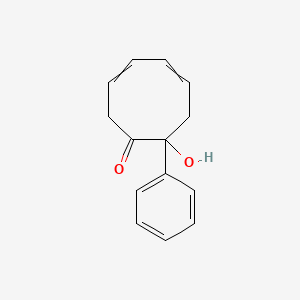
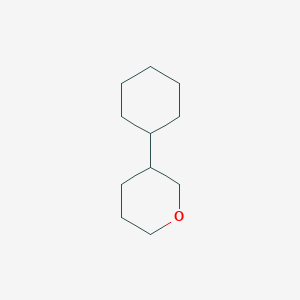
![Cyclobuta[f]-1,3-benzodioxole, 5,6-dihydro-](/img/structure/B14582511.png)
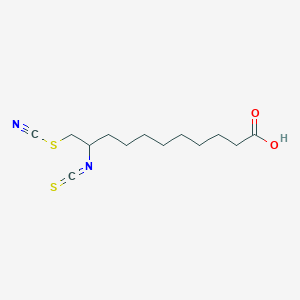
![7-[(1R,2R)-2-hydroxy-5-(3-oxobutylidene)cyclopentyl]heptanoic acid](/img/structure/B14582523.png)
